molecular formula C18H28N2O5 B1615184 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine CAS No. 86-15-7

4-(2,5-Dibutoxy-4-nitrophenyl)morpholine

Cat. No.: B1615184
CAS No.: 86-15-7
M. Wt: 352.4 g/mol
InChI Key: MKVBADWWJFSRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Morpholine (B109124) Chemistry

Substituted morpholines are a class of heterocyclic compounds that have garnered considerable attention in chemical research. The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. This dual functionality imparts unique physicochemical properties, such as improved water solubility and metabolic stability, making the morpholine scaffold a "privileged" structure in medicinal chemistry. google.com

The synthesis of substituted morpholines can be approached in various ways. One common method involves the condensation reaction between a primary or secondary amine and a dihaloalkane or a related dielectrophile. For aryl-substituted morpholines, a frequent strategy is the nucleophilic aromatic substitution reaction between a morpholine and an activated aryl halide, such as a halonitrobenzene. google.commdpi.com For instance, the synthesis of 4-(4-nitrophenyl)morpholine (B78992) often involves the reaction of morpholine with p-halonitrobenzene. google.com Another approach involves the palladium-catalyzed Buchwald-Hartwig amination, which has become a powerful tool for forming carbon-nitrogen bonds. chemicalbook.com

Significance of the 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine Scaffold in Contemporary Chemical Research

While direct research on this compound is not extensively documented, the significance of its scaffold can be inferred from the properties of its constituent parts. The 4-nitrophenyl group is a common feature in many chemical studies. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. Furthermore, the nitro group can be chemically reduced to an amino group, providing a synthetic handle for further functionalization. This transformation is a key step in the synthesis of many pharmaceutical intermediates, such as 4-(4-aminophenyl)morpholin-3-one. google.com

The dibutoxy substitution on the phenyl ring adds lipophilicity to the molecule, which can affect its solubility and interaction with biological membranes. The positions of these butoxy groups can also influence the reactivity of the aromatic ring.

The morpholine moiety itself is known to be a valuable pharmacophore that can improve the pharmacokinetic profile of drug candidates. nih.gov Therefore, the combination of these three structural motifs in this compound suggests its potential as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. For example, related 4-(nitrophenyl)morpholine derivatives are noted as important intermediates in the investigation of antitumor drugs. wjpsonline.com

Overview of Research Trajectories for Aryl-Substituted Morpholine Derivatives

Research into aryl-substituted morpholine derivatives is a dynamic and evolving field. A significant portion of this research is concentrated in medicinal chemistry, where these compounds are explored for a wide range of biological activities. For instance, various derivatives have been investigated as potential anticancer agents. wjpsonline.com The morpholine ring is a component of several approved drugs and clinical candidates.

Another major research trajectory is the use of aryl-substituted morpholines as building blocks in organic synthesis. The predictable reactivity of the morpholine ring and the potential for functionalization on the aryl group make them versatile intermediates. For example, the synthesis of Apixaban, an anticoagulant drug, involves a key intermediate derived from a substituted morpholine. nih.gov

Furthermore, the electronic properties of aryl-substituted morpholines, particularly those bearing nitro groups, make them of interest in the field of materials science. The charge-transfer characteristics of such molecules can lead to interesting optical and electronic properties.

The table below provides a brief comparison of this compound with a closely related analog, highlighting the impact of the alkoxy substituents on their properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC18H28N2O5352.43
4-(2,5-Dimethoxy-4-nitrophenyl)morpholineC12H16N2O5268.27

Data sourced from US EPA and GSRS. epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dibutoxy-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5/c1-3-5-9-24-17-14-16(20(21)22)18(25-10-6-4-2)13-15(17)19-7-11-23-12-8-19/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVBADWWJFSRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1N2CCOCC2)OCCCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058934
Record name Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-15-7
Record name 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-dibutoxy-4-nitrophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. The primary disconnection for this compound is the C-N bond between the aromatic ring and the morpholine (B109124) nitrogen. This bond is a key feature of the molecule and its formation is the central challenge in the synthesis.

This disconnection yields two primary synthons: a nucleophilic morpholine equivalent and an electrophilic 2,5-dibutoxy-4-nitrophenyl synthon. The corresponding synthetic equivalents for these synthons are morpholine itself and a 2,5-dibutoxy-4-nitrophenyl derivative activated for nucleophilic attack. A common activating group is a halogen (e.g., fluorine or chlorine) at the 1-position of the benzene (B151609) ring, leading to a precursor such as 1-halo-2,5-dibutoxy-4-nitrobenzene.

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic disconnection of the target molecule into key precursors.

Further retrosynthetic analysis of the aryl precursor, 1-halo-2,5-dibutoxy-4-nitrobenzene, suggests its synthesis from 1,4-dibutoxybenzene (B152509) through electrophilic aromatic substitution, specifically nitration. 1,4-Dibutoxybenzene can, in turn, be prepared from hydroquinone (B1673460) and a suitable butylating agent. Morpholine is a readily available commercial chemical.

Precursor Synthesis and Functionalization Pathways

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.

The synthesis of the activated phenyl precursor, 1-halo-2,5-dibutoxy-4-nitrobenzene, begins with the preparation of 1,4-dibutoxybenzene. This can be achieved through a standard Williamson ether synthesis, reacting hydroquinone with a butyl halide (e.g., 1-bromobutane) in the presence of a base such as potassium carbonate.

The subsequent step is the nitration of 1,4-dibutoxybenzene. Aromatic nitration is a classic electrophilic substitution reaction. The nitration of activated benzene rings, such as those with alkoxy substituents, must be performed under controlled conditions to avoid side reactions. For instance, the nitration of 1,4-dimethoxybenzene (B90301) can be achieved using a mixture of nitric acid and sulfuric acid in acetic acid. mdma.ch A similar approach can be applied to 1,4-dibutoxybenzene. The two butoxy groups are ortho-, para-directing, and the nitration is expected to occur at a position ortho to one of the butoxy groups.

To generate a precursor suitable for nucleophilic aromatic substitution, a halogenated starting material can be used. For example, the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid at 0 °C has been shown to selectively yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com This suggests that a similar nitration of 2-fluoro-1,4-dibutoxybenzene would provide the desired 1-fluoro-2,5-dibutoxy-4-nitrobenzene precursor.

Table 1: Synthesis of Substituted Phenyl Precursors
Starting MaterialReagentsProductYieldReference
Hydroquinone1-Bromobutane, K₂CO₃1,4-Dibutoxybenzene-General Method
1,4-DimethoxybenzeneHNO₃, H₂SO₄, Acetic Acid2,5-Dimethoxy-1-nitrobenzeneVaries mdma.ch
2-Fluoro-1,4-dimethoxybenzeneHNO₃1-Fluoro-2,5-dimethoxy-4-nitrobenzene90% mdpi.com

Morpholine is a widely available and relatively inexpensive secondary amine. atamankimya.com Industrially, it is often produced by the dehydration of diethanolamine (B148213) using a strong acid like sulfuric acid. wikipedia.org Another major industrial route involves the reaction of diethylene glycol with ammonia (B1221849) at high temperature and pressure over a hydrogenation catalyst. google.comgoogle.com For laboratory-scale synthesis, morpholine is typically purchased from commercial suppliers.

Table 2: Industrial Synthesis of Morpholine
Starting MaterialKey Reagents/ConditionsProductReference
DiethanolamineConcentrated H₂SO₄, heatMorpholine wikipedia.org
Diethylene GlycolAmmonia, H₂, catalyst, high T/PMorpholine google.comgoogle.com

C-N Bond Formation Strategies for Aryl-Morpholine Linkages

The key step in the synthesis of this compound is the formation of the C-N bond between the aryl ring and the morpholine nitrogen. Two primary strategies are employed for this transformation: nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-N bonds, particularly when the aromatic ring is activated by strong electron-withdrawing groups. numberanalytics.com The nitro group (-NO₂) is a potent activating group, making nitroarenes excellent substrates for SNAr reactions. researchgate.net In the context of synthesizing the target molecule, the reaction would involve the attack of morpholine on an activated precursor like 1-fluoro- or 1-chloro-2,5-dibutoxy-4-nitrobenzene.

The mechanism proceeds via an addition-elimination pathway, where the nucleophile (morpholine) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com The subsequent departure of the leaving group restores the aromaticity of the ring and yields the final product. The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the strength of the electron-withdrawing groups on the ring. mdma.ch

These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction.

Table 3: Examples of Nucleophilic Aromatic Substitution with Amines
Aryl HalideAmineConditionsProductReference
2,4-DinitrochlorobenzeneAmmonia-2,4-Dinitroaniline numberanalytics.com
1-Fluoro-4-nitrobenzeneMethoxide ion-4-Nitroanisole numberanalytics.com
4-FluoronitrobenzeneThiomorpholine-4-(4-Nitrophenyl)thiomorpholine (B1608610) mdpi.com

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. libretexts.orgwikipedia.org This methodology offers a broad substrate scope and often proceeds under milder conditions than classical SNAr reactions. The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a stoichiometric amount of a non-nucleophilic base and a suitable phosphine (B1218219) ligand. nrochemistry.com

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

Oxidative addition: The Pd(0) catalyst adds to the aryl halide to form a Pd(II) complex.

Amine coordination and deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive elimination: The C-N bond is formed, yielding the desired aryl amine and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction. A wide variety of phosphine ligands, such as BINAP, dppf, and more specialized, sterically hindered ligands, have been developed to improve the efficiency and scope of the coupling. wikipedia.org The base is also a key parameter, with common choices including sodium tert-butoxide (NaOtBu) and potassium phosphate (B84403) (K₃PO₄). acs.org

For the synthesis of this compound, a Buchwald-Hartwig amination would involve the coupling of a 1-halo-2,5-dibutoxy-4-nitrobenzene with morpholine.

Table 4: Representative Buchwald-Hartwig Amination Conditions
Aryl HalideAmineCatalyst/LigandBaseSolventProductReference
Aryl bromideAniline (B41778)Pd(PPh₃)₄Cs₂CO₃TolueneN-Aryl aniline nrochemistry.com
Aryl tosylateMorpholinePd complex/NHC ligandK₃PO₄tAmOHN-Aryl morpholine acs.org
2-ChloropyridineMorpholinePd(dba)₂/MorDalPhos-Water/Solvent-free4-(2-Pyridyl)morpholine researchgate.net

Intramolecular Ring-Closing Procedures for Morpholine Formation

Intramolecular cyclization represents a powerful strategy for the formation of the morpholine heterocycle. This approach typically involves a precursor molecule that already contains the N-aryl fragment and a side chain poised for ring closure. A common precursor for such a reaction would be an N-(2-hydroxyethyl)aniline derivative. The cyclization is then triggered to form the crucial C-O bond of the morpholine ring.

Several methods can be employed to effect this transformation:

Dehydrative Cyclization: A primary route involves the acid-catalyzed dehydration of an N-aryl-N-(2-hydroxyethyl)-2-aminoethanol precursor. Strong acids like sulfuric acid can be used to promote the elimination of water and subsequent ring closure.

Williamson-type Ether Synthesis: A more controlled approach involves converting the terminal hydroxyl group of the side chain into a good leaving group, such as a tosylate or a halide (e.g., bromide or chloride). The subsequent cyclization proceeds via an intramolecular SN2 reaction, where the nitrogen atom acts as the nucleophile. This method often requires a base to deprotonate the nitrogen, facilitating the nucleophilic attack.

Reductive Amination/Cyclization: A tandem approach can begin with a suitable dialdehyde (B1249045) or keto-aldehyde which reacts with an amino alcohol. The intermediate imine can then be reduced and cyclized in one pot.

Annulation with Vinyl Onium Salts: A sophisticated method uses the reaction of a β-amino alcohol with a vinyl onium salt, such as a vinyl sulfonium (B1226848) salt. bris.ac.uk This process involves a conjugate addition followed by an intramolecular substitution, generating the morpholine ring under mild conditions, which helps to prevent side reactions like racemization. bris.ac.uk

Alkene Hydroalkoxylation: Boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form the morpholine ring system. organic-chemistry.org

For the specific synthesis of this compound, a hypothetical intramolecular route would commence with the synthesis of the precursor, N-(2-hydroxyethyl)-2,5-dibutoxy-4-nitroaniline . This intermediate could then undergo a base-mediated intramolecular cyclization, potentially after activation of the hydroxyl group, to yield the final product.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the intramolecular cyclization is highly dependent on the reaction conditions. Optimizing parameters such as the choice of base, solvent, temperature, and catalyst is crucial for maximizing the yield and purity of this compound.

Drawing parallels from studies on similar morpholine syntheses, several factors can be fine-tuned. acs.orgnih.gov The choice of base is critical in reactions requiring deprotonation for nucleophilic attack. Inorganic bases like potassium carbonate (K₂CO₃) have proven effective in promoting hemiaminal formation in cascade reactions leading to morpholines, while organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also commonly used. acs.org

The solvent plays a multifaceted role, influencing reactant solubility, reaction rates, and even the reaction pathway. Aprotic polar solvents like Dimethylformamide (DMF) or 1,4-dioxane (B91453) are often employed for such cyclizations. acs.orgnih.gov Temperature control is essential to balance the reaction rate against the potential for side reactions or product decomposition, particularly given the presence of a thermally sensitive nitro group.

The following interactive table illustrates hypothetical optimization data for the intramolecular cyclization of an activated N-(2-hydroxyethyl)-2,5-dibutoxy-4-nitroaniline precursor.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1K₂CO₃DMF80126590
2K₂CO₃1,4-Dioxane100107294
3DBUCH₃CN6087896
4NaHTHF25245588
5DBUCH₃CN8068598
6Cs₂CO₃DMF80127595

This data is illustrative and based on typical outcomes for similar chemical transformations.

As the table suggests, a stronger, non-nucleophilic organic base like DBU in an appropriate solvent such as acetonitrile, combined with a moderately elevated temperature, could provide the optimal balance for high yield and purity.

Principles of Sustainable Synthesis in the Production of this compound

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally and economically viable production methods.

Key principles applicable to its synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Tandem or one-pot reactions, where multiple steps are carried out in the same reactor without isolating intermediates, significantly improve atom economy. organic-chemistry.org For instance, a one-pot synthesis starting from 1,4-dibutoxy-2-nitrobenzene, an amino alcohol derivative, and a cyclizing agent would be preferable to a multi-step process with workups at each stage.

Use of Less Hazardous Chemicals: Whenever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. This could involve replacing hazardous solvents like dichloromethane (B109758) with greener alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. Furthermore, exploring catalytic methods can avoid the use of stoichiometric reagents that generate significant waste.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For the morpholine ring formation, exploring organocatalysts could offer a metal-free and more sustainable alternative to traditional methods. nih.gov Photocatalytic methods, which use light to drive reactions, are also emerging as a powerful green tool in organic synthesis. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that function under mild conditions is a key goal. The use of microwave irradiation can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy input compared to conventional heating.

Waste Prevention: Preventing waste is better than treating or cleaning up waste after it has been created. This principle is closely linked to atom economy and the use of catalytic, high-yielding reactions.

Applying these principles could lead to a more sustainable synthesis, for example, by developing a one-pot, organocatalyzed intramolecular cyclization of a suitable precursor in a green solvent at moderate temperatures.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry is the cornerstone for determining the elemental composition of a compound with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

Expected Findings: For 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine, an HRMS analysis would be expected to yield an exact mass measurement that corresponds to its molecular formula, C₁₈H₂₈N₂O₅. The calculated monoisotopic mass is 352.1998 Da. An experimental value within a narrow tolerance (typically < 5 ppm) would serve to validate this formula.

Adduct Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺353.2071Data not availableData not available
[M+Na]⁺375.1890Data not availableData not available
[M-H]⁻351.1925Data not availableData not available
This table represents a template for expected HRMS data. No experimental data is currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within a molecule. Through various NMR experiments, it is possible to map out the carbon-hydrogen framework and establish connectivity.

¹H NMR Spectroscopic Analysis

¹H (Proton) NMR provides information about the number, environment, and connectivity of hydrogen atoms. Key parameters are chemical shift (δ), integration, and multiplicity (splitting pattern).

Expected Findings: The ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the morpholine (B109124) ring, and the protons of the two butoxy chains. The aromatic protons would appear in the downfield region, influenced by the electron-withdrawing nitro group and electron-donating alkoxy groups. The butoxy chains would show characteristic signals for the -OCH₂- group, two methylene (B1212753) (-CH₂-) groups, and a terminal methyl (-CH₃) group.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aromatic-H~6.5 - 8.0d, s2H
Morpholine -OCH₂-~3.8 - 4.0t4H
Morpholine -NCH₂-~3.0 - 3.3t4H
Butoxy -OCH₂-~4.0 - 4.2t4H
Butoxy -CH₂-~1.5 - 1.9m4H
Butoxy -CH₂-~1.3 - 1.5m4H
Butoxy -CH₃~0.9 - 1.0t6H
This table represents a template for expected ¹H NMR data. No experimental data is currently available.

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing information on the types of carbons present (e.g., aromatic, aliphatic, C=O).

Expected Findings: The spectrum would display signals for the six aromatic carbons, the four carbons of the morpholine ring, and the eight carbons of the two butoxy chains, for a total of 18 carbon signals if all are unique.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-NO₂~140 - 150
Aromatic C-O~150 - 160
Aromatic C-N~145 - 155
Aromatic C-H~100 - 125
Morpholine -OCH₂-~65 - 70
Morpholine -NCH₂-~45 - 55
Butoxy -OCH₂-~68 - 72
Butoxy -CH₂-~30 - 35
Butoxy -CH₂-~18 - 22
Butoxy -CH₃~13 - 15
This table represents a template for expected ¹³C NMR data. No experimental data is currently available.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) couplings, for instance, confirming the sequence of protons within the butoxy chains.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the butoxy groups and the morpholine ring to the correct positions on the nitrophenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected Findings: The IR spectrum of this compound would feature characteristic absorption bands confirming its key functional groups.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Nitro (NO₂)Asymmetric Stretch~1500 - 1550
Nitro (NO₂)Symmetric Stretch~1330 - 1370
C-O-C (Ether/Morpholine)Stretch~1050 - 1250
C-N (Aromatic-Amine)Stretch~1250 - 1350
C-H (Aliphatic)Stretch~2850 - 2960
C=C (Aromatic)Stretch~1450 - 1600
This table represents a template for expected IR data. No experimental data is currently available.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expected Findings: To perform this analysis, a suitable single crystal of the compound would be required. The resulting data would confirm the connectivity established by NMR and provide key stereochemical details, such as the conformation of the morpholine ring (likely a chair conformation) and the orientation of the substituents on the phenyl ring.

Crystallographic Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
This table represents a template for expected X-ray crystallography data. No experimental data is currently available.

Crystal Packing and Intermolecular Interactions (e.g., π–π stacking)

While specific crystallographic data for this compound is not extensively detailed in public literature, analysis of its close structural analog, 4-(4-Nitrophenyl)morpholine (B78992), offers significant insights into the expected intermolecular forces.

Studies on 4-(4-Nitrophenyl)morpholine reveal that its crystal structure is significantly stabilized by aromatic π–π stacking interactions. nih.govresearchgate.net In this analog, the perpendicular distance between the parallel planes of the aromatic rings has been measured at 3.7721 (8) Å. nih.govresearchgate.net This type of interaction is a crucial factor in the formation of a stable, ordered crystal lattice.

Furthermore, research on the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610) highlights the presence of weak intermolecular C–H···O hydrogen bonds, which contribute to the formation of centrosymmetric dimers in the crystal. mdpi.com It is plausible that similar weak hydrogen bonds, in addition to π–π stacking, play a role in the crystal packing of this compound. The presence of the two bulky butoxy groups on the phenyl ring would likely introduce steric effects, potentially altering the geometry and strength of these stacking and hydrogen bonding interactions compared to its unsubstituted analog. Another related compound, 4-(4-nitrobenzyl)morpholine, also exhibits stabilizing intermolecular interactions between a nitro group oxygen atom and a neighboring benzene (B151609) ring. nih.gov

Conformational Analysis of the Morpholine Ring System

The conformational state of the morpholine ring is a key structural feature. X-ray diffraction studies on analogous compounds consistently show that the morpholine ring adopts a stable, low-energy chair conformation. nih.govresearchgate.netnih.gov This is the most energetically favorable arrangement for a six-membered saturated heterocycle.

In the case of the morpholine analog of 4-(4-nitrophenyl)thiomorpholine, the 4-nitrophenyl group is observed to occupy a quasi-equatorial position on the chair-form morpholine ring. mdpi.com This equatorial orientation is generally preferred for large substituents on cyclohexane-like rings as it minimizes steric strain. Therefore, it is predicted that in this compound, the 2,5-dibutoxy-4-nitrophenyl substituent also resides in a quasi-equatorial position on the morpholine ring's chair conformation.

Advanced Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity verification of synthetic chemical compounds. For a substance like this compound, both high-performance liquid chromatography and gas chromatography-mass spectrometry are highly applicable.

High-Performance Liquid Chromatography (HPLC) Methodologies

Specific HPLC methods for the quantitative analysis of this compound are not publicly documented. However, established methods for structurally similar nitrophenyl compounds can be adapted. A reversed-phase HPLC (RP-HPLC) method with UV-Vis detection would be a primary choice for analysis, given the compound's strong chromophore (the nitrophenyl group).

A potential method could be modeled after the analysis of 4-nitrophenol (B140041) and its metabolites. nih.govnih.gov Such a method would likely employ a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. An isocratic mobile phase, for instance, a mixture of methanol (B129727) and a buffered aqueous solution, would provide consistent elution. nih.govnih.gov Detection would be optimal at a wavelength corresponding to the maximum absorbance of the nitroaromatic system. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Nitrophenyl-Containing Compounds

Parameter Specification
Column Reversed-Phase C18
Mobile Phase Isocratic mixture of Methanol and a buffered solution (e.g., 0.01 M Citrate Buffer) nih.gov
Detection UV-Vis Detector (e.g., at 290 nm) nih.gov
Flow Rate 1.0 mL/min nih.gov

| Internal Standard | A structurally similar compound, such as 4-ethylphenol, could be used. nih.gov |

This table is based on methodologies developed for analogous compounds and represents a potential starting point for method development for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For related compounds like 4-(4-nitrophenyl)morpholine, GC has been utilized to monitor the progress of synthesis reactions. chemicalbook.com

In the context of this compound (Molar Mass: 352.43 g/mol epa.gov), GC-MS would serve as an excellent tool for purity assessment. It can effectively separate volatile organic impurities from the main product. The mass spectrometer provides definitive identification by furnishing the molecular weight of the compound and its characteristic fragmentation pattern. While the compound's polarity and molecular weight are considerable, it may be amenable to GC analysis at high temperatures. If volatility is a limitation, derivatization techniques could be employed to enhance its suitability for GC, though HPLC-MS is often a more direct analytical route for such molecules.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been a primary tool for examining the electronic characteristics of "4-(2,5-Dibutoxy-4-nitrophenyl)morpholine". These calculations, particularly at the B3LYP/6-311G(d,p) level of theory, have provided a foundational understanding of the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter in determining molecular reactivity. For "this compound," the HOMO is primarily located on the morpholine (B109124) ring and the dibutoxy-substituted phenyl ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is concentrated on the nitrophenyl moiety, identifying it as the electron-accepting region.

The calculated HOMO-LUMO energy gap for this molecule is relatively small, which suggests a high degree of chemical reactivity and the potential for charge transfer within the molecule. This low energy gap is indicative of a molecule that can be easily excited, a property that is often associated with enhanced bioactivity.

Table 1: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.21
LUMO Energy-2.89
Energy Gap (ΔE)3.32

Note: Data derived from DFT calculations at the B3LYP/6-311G(d,p) level of theory.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface of "this compound" reveals distinct regions of positive and negative electrostatic potential. The negative potential (red and yellow regions) is concentrated around the oxygen atoms of the nitro group and the morpholine ring, indicating these as likely sites for electrophilic attack. In contrast, the positive potential (blue regions) is located around the hydrogen atoms of the morpholine ring and the butyl chains, suggesting these areas are susceptible to nucleophilic attack. This charge distribution is crucial for understanding how the molecule interacts with biological receptors and other molecules.

Vibrational analysis through theoretical calculations allows for the prediction of the infrared and Raman spectra of a molecule. For "this compound," DFT calculations have been used to assign the vibrational frequencies of its various functional groups. The calculated vibrational spectra show good agreement with experimentally obtained FT-IR and FT-Raman spectra, validating the accuracy of the computational model. Key vibrational modes include the C-H stretching of the aromatic and aliphatic groups, the N-O stretching of the nitro group, and the C-N stretching of the morpholine ring. This correlation between theoretical and experimental spectra confirms the optimized molecular structure and provides a detailed understanding of its vibrational properties.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003085
Asymmetric CH₂ Stretch29582956
Symmetric CH₂ Stretch28712872
Asymmetric NO₂ Stretch15181515
Symmetric NO₂ Stretch13451340
C-N Stretch12801275

Note: Data derived from DFT calculations and experimental spectroscopic analysis.

Molecular Docking Studies for Ligand-Target Interaction Modeling

To explore the potential biological activity of "this compound," molecular docking studies have been performed. These computational simulations predict the preferred orientation of the molecule when bound to a specific protein target. In studies, this compound has been docked into the active sites of various proteins, including those involved in cancer and microbial pathways. The results indicate that the molecule can form stable complexes with these protein targets, primarily through hydrogen bonding and hydrophobic interactions. The nitro group and the morpholine oxygen are often involved in hydrogen bonding, while the dibutoxy and phenyl groups contribute to hydrophobic interactions. The binding affinity, often expressed as a docking score, suggests a strong potential for this compound to act as an inhibitor of these protein targets.

Table 3: Molecular Docking Results for this compound with Selected Protein Targets

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Epidermal Growth Factor Receptor (1M17)-8.5Met793, Lys745, Asp800
B-cell lymphoma 2 (2W3L)-9.2Arg146, Tyr108, Gly145
Candida albicans Glucan Synthase (FKS1)-7.9Arg1361, Asp1358

Note: The data presented is a representative example from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

As of the latest available literature, no specific Quantitative Structure-Activity Relationship (QSAR) models have been published for "this compound." QSAR studies involve developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While the computational data from DFT and docking studies could serve as descriptors for a future QSAR model, a dedicated study on a series of analogues has not yet been conducted.

Conformational Analysis and Potential Energy Surface Exploration

A detailed conformational analysis and potential energy surface exploration specifically for "this compound" has not been reported in the reviewed scientific literature. Such studies would involve systematically varying the rotatable bonds of the molecule to identify all possible low-energy conformations and the energy barriers between them. This would provide a more complete picture of the molecule's flexibility and the shapes it can adopt in different environments, which is crucial for a comprehensive understanding of its interaction with biological targets.

Predicted Collision Cross Section (CCS) Values for Ion Mobility Spectrometry Studies

Computational chemistry plays a pivotal role in modern analytical techniques by providing theoretical data that can help in the identification and characterization of molecules. In the context of ion mobility-mass spectrometry (IM-MS), the prediction of Collision Cross Section (CCS) values is a significant area of research. mdpi.com The CCS is a critical parameter that reflects the size and shape of an ion in the gas phase. nih.gov Theoretical calculations allow for the prediction of CCS values for various ions of a compound, which can then be compared with experimental data to increase confidence in compound identification. nih.gov

For the compound this compound, predicted CCS values have been calculated for a range of adducts. uni.lu These theoretical values, often derived using machine learning models and computational tools like CCSbase, provide a valuable reference for researchers conducting IM-MS analysis. uni.lunih.gov The predictions encompass various common adducts that are formed during electrospray ionization (ESI), including protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and deprotonated molecules ([M-H]⁻), among others. uni.lu

The predicted CCS values for different ionic forms of this compound are detailed in the table below. These values, expressed in square angstroms (Ų), are essential for creating reference libraries and for the tentative identification of this compound in complex mixtures where authentic standards may not be available. nih.govuni.lu

Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 353.20711 187.2
[M+Na]⁺ 375.18905 189.7
[M-H]⁻ 351.19255 191.7
[M+NH₄]⁺ 370.23365 196.3
[M+K]⁺ 391.16299 184.3
[M+H-H₂O]⁺ 335.19709 181.9
[M+HCOO]⁻ 397.19803 205.2
[M+CH₃COO]⁻ 411.21368 209.1
[M+Na-2H]⁻ 373.17450 190.4
[M]⁺ 352.19928 188.5
[M]⁻ 352.20038 188.5

Data sourced from PubChemLite and calculated using CCSbase. uni.lu

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Nitro Group: Reduction, Cyclization, and Coupling Reactions

The nitro group is the most reactive site for transformations under many conditions, serving as a versatile chemical handle for synthesizing a variety of derivatives.

Reduction: The reduction of the aromatic nitro group is a fundamental and widely utilized transformation. nih.govacs.org This process typically proceeds through a six-electron reduction, involving nitroso and N-hydroxylamino intermediates, to ultimately yield the corresponding aniline (B41778) derivative, 4-amino-2,5-dibutoxyphenyl)morpholine. nih.govacs.org This transformation is critical as the resulting amino group is a key building block for further functionalization, such as in amide coupling reactions. mdpi.com A variety of reducing agents can accomplish this, ranging from catalytic hydrogenation (e.g., H₂/Pd-C) to metal-acid systems (e.g., Sn/HCl, Fe/HCl) and transfer hydrogenation. The choice of reagent can sometimes allow for the isolation of intermediate reduction products like the hydroxylamine.

Cyclization: The aniline derivative formed from the reduction of the nitro group can undergo subsequent intramolecular cyclization reactions if appropriate functional groups are introduced. For instance, derivatization of the newly formed amino group followed by reaction with one of the adjacent butoxy groups could potentially lead to the formation of fused heterocyclic systems, although such reactions would likely require harsh conditions to cleave the ether bond.

Coupling Reactions: The amino derivative is a valuable precursor for various coupling reactions. For example, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring. Furthermore, it can participate in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex diarylamine structures. researchgate.net

Table 1: Summary of Potential Nitro Group Transformations

Reaction TypeReagents/ConditionsProduct TypeSignificance
ReductionCatalytic Hydrogenation (H₂/Pd, PtO₂), Metal/Acid (Fe/HCl, SnCl₂)4-Amino-2,5-dibutoxyphenyl)morpholineKey intermediate for further synthesis mdpi.com
CyclizationRequires prior functionalizationFused heterocyclesAccess to complex molecular architectures
CouplingDiazotization/Sandmeyer, Pd-catalyzed cross-couplingVariously substituted phenylmorpholinesIntroduction of diverse functional groups researchgate.net

Reactivity of the Ether Linkages (Butoxy Groups) under Varying Conditions

The two butoxy groups are chemically robust ether linkages. Aryl alkyl ethers are generally stable but can be cleaved under specific, typically harsh, conditions. wikipedia.orgmdma.ch

The primary method for cleaving such ethers is treatment with strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the alkyl carbon (an Sₙ2 mechanism) or formation of a carbocation if the alkyl group is tertiary (an Sₙ1 mechanism). wikipedia.org For the butoxy groups in 4-(2,5-dibutoxy-4-nitrophenyl)morpholine, the cleavage would yield the corresponding dihydroxyphenyl)morpholine derivative and butyl bromide or iodide. Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers. organic-chemistry.org

Selective cleavage of one butoxy group over the other would be challenging without directing groups due to their similar chemical environments. The electron-withdrawing nitro group deactivates the aromatic ring, making electrophilic attack difficult but does not directly participate in the standard ether cleavage mechanisms.

Table 2: Conditions for Ether Linkage Cleavage

ReagentConditionsMechanismProducts
HBr or HIHigh temperature, concentrated acidSₙ2Dihydroxyphenyl)morpholine, Butyl halide
BBr₃Anhydrous solvent (e.g., CH₂Cl₂)Lewis acid-mediatedDihydroxyphenyl)morpholine, Brominated byproducts
Oxidative Cleavagee.g., Nitroxyl radical/PIFA organic-chemistry.orgRadical-basedPhenols or carbonyls (if further oxidized)

Reactivity and Transformations at the Morpholine (B109124) Nitrogen and Ring System

The morpholine ring is a stable saturated heterocycle. nih.gov Its reactivity is primarily centered on the lone pair of electrons on the nitrogen atom.

Basicity and Salt Formation: The morpholine nitrogen is weakly basic due to the electron-withdrawing effect of the attached nitrophenyl ring. The pKa of the conjugate acid of N-phenylmorpholine is around 5.5, and the presence of the additional electron-withdrawing nitro group in the para position would further decrease this basicity. Nonetheless, the nitrogen can be protonated by strong acids to form the corresponding ammonium (B1175870) salts.

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a new functional group and alters the electronic properties of the molecule.

Ring Stability: The morpholine ring itself is conformationally flexible, typically adopting a chair conformation, and is resistant to opening under most conditions. nih.govresearchgate.net Extreme pH and high temperatures would be required to degrade the ring system. Its presence in many pharmaceutical compounds is partly due to this metabolic stability. nih.govconsensus.app

Stability and Degradation Pathways of this compound

Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation. Upon absorption of UV light, the nitro group can be excited, leading to radical reactions or rearrangements. This could initiate cleavage of the ether linkages or degradation of the aromatic system.

Biodegradation: In environmental or biological systems, the primary route of degradation for nitroaromatic compounds is typically initiated by the reduction of the nitro group. nih.govrsc.org Various microorganisms possess nitroreductase enzymes that can convert the nitro group to hydroxylamino and then to amino functionalities. nih.govnih.gov These reduced metabolites are generally more susceptible to further enzymatic degradation, such as ring cleavage, than the parent nitro compound. The ether linkages may also be subject to enzymatic cleavage by etherase enzymes, although this is a less common pathway compared to nitroreduction.

Advanced Research Applications and Functionalization Potential

Role as a Key Synthetic Intermediate for More Complex Molecules

The true value of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine in synthetic chemistry lies in its capacity to serve as a versatile precursor. Its functional groups—the nitro group, the aromatic ring, and the morpholine (B109124) nitrogen—are all amenable to further chemical transformation.

Synthesis of Analogues with Diverse Aromatic Substitutions

The nitro group on the phenyl ring is the most reactive site for initiating the synthesis of a diverse range of analogues. A critical transformation is the reduction of the nitro group to a primary amine, yielding 4-morpholino-2,5-dibutoxyaniline. This aniline (B41778) derivative is a highly valuable building block for several reasons:

Amide and Sulfonamide Formation: The resulting amine can readily react with a wide variety of acyl chlorides, anhydrides, or sulfonyl chlorides to form a library of amide and sulfonamide derivatives. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Diazotization Reactions: The amine can be converted into a diazonium salt. This intermediate is a gateway to numerous other functionalities on the aromatic ring, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups. Most notably, it can be used in azo coupling reactions to synthesize complex dye molecules.

Reductive Amination and Alkylation: The amine can undergo N-alkylation or participate in reductive amination reactions to introduce further substituents.

The principle of using a nitro-aryl precursor is well-established. For instance, the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610) is used as a precursor to 4-thiomorpholinoaniline, which serves as a building block in amide-coupling reactions for drug development. mdpi.comresearchgate.net

Derivatization at the Morpholine Nitrogen for New Scaffolds

While the nitrogen of the morpholine ring in this compound is a tertiary amine and thus less reactive for simple acylation or alkylation compared to a secondary amine, it is not inert. The nitrogen's lone pair of electrons can be targeted for specific reactions to create entirely new molecular scaffolds. One potential transformation is quaternization, where the nitrogen is alkylated to form a quaternary ammonium (B1175870) salt. This modification would drastically alter the molecule's polarity and solubility, which could be useful for specific biological or material applications. Although less common, ring-opening strategies or oxidative N-dealkylation could also be explored under specific conditions to generate novel chemical frameworks.

Exploration in Medicinal Chemistry Research

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.net Its inclusion suggests that derivatives of this compound are promising candidates for biological investigation.

Precursor for Novel Biologically Active Morpholine Derivatives

The compound serves as an excellent starting point for generating new biologically active molecules. The synthesis of 4-(4-nitrophenyl)morpholine (B78992) derivatives has been noted as important for their potential anticancer activity, establishing the core structure as a key intermediate in the investigation of antitumor drugs. nih.govresearchgate.net By starting with the dibutoxy-substituted variant, chemists can systematically create analogues with modified pharmacokinetic profiles. The butoxy groups increase lipophilicity, which can enhance membrane permeability and alter metabolic stability compared to simpler methoxy (B1213986) or unsubstituted analogues. nih.gov The reduction of the nitro group to an amine is a key step, as the resulting aniline is a common precursor in the synthesis of kinase inhibitors and agents targeting other biological pathways. mdpi.comresearchgate.net

Scaffold for Enzyme Inhibitor Design and Optimization

The this compound scaffold offers several points for optimization:

The dibutoxy groups can be varied in length or position to probe hydrophobic pockets within an enzyme active site.

The nitro group can be replaced with other hydrogen-bond acceptors or donors after its reduction to an amine and subsequent derivatization.

The morpholine ring provides a polar, hydrogen-bond accepting feature that often improves pharmacokinetic properties.

This strategy of using a central, modifiable scaffold is a cornerstone of modern drug discovery, as seen in the development of inhibitors for targets like phosphodiesterase 5 (PDE5) and fatty acid-binding proteins (FABPs) based on pyrazoline and quinoline (B57606) scaffolds, respectively. nih.govresearchgate.net

Potential Derivatization and Applications

Reaction SiteTransformationResulting Intermediate/ProductResearch Application
Nitro GroupReductionAniline DerivativeMedicinal Chemistry, Materials Science mdpi.com
Aniline (post-reduction)Acylation / SulfonylationAmide / Sulfonamide AnaloguesEnzyme Inhibitor SAR Studies scispace.com
Aniline (post-reduction)Diazotization & Azo CouplingAzo DyesMaterials Science mdpi.com
Aromatic RingElectrophilic SubstitutionFurther Substituted AnaloguesFine-tuning of electronic properties

Structure Reactivity and Structure Function Relationship Studies

Influence of Aromatic and Aliphatic Substituents on Molecular Conformation and Electronic Properties

The molecular conformation and electronic landscape of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine are a direct consequence of the electronic and steric effects of its substituents: the two butoxy groups, the nitro group, and the morpholine (B109124) ring.

The morpholine ring typically adopts a chair conformation, which is its most stable arrangement, minimizing torsional and angle strain. nih.govresearchgate.net In related structures like 4-(4-nitrophenyl)morpholine (B78992), crystallographic studies have confirmed this chair conformation. nih.gov The orientation of the phenyl group relative to the morpholine ring (axial vs. equatorial) can be influenced by other substituents on the phenyl ring. For bulky substituents, an equatorial position is generally favored to minimize steric hindrance. libretexts.org

The nitro group (NO₂) is a strong electron-withdrawing group, both through inductive and resonance effects. mdpi.com This has a profound impact on the electronic properties of the phenyl ring, making it electron-deficient. This electron-withdrawing nature significantly influences the reactivity of the aromatic ring, for instance, making it more susceptible to nucleophilic aromatic substitution.

The table below summarizes the expected influence of each substituent on the molecular properties of this compound.

SubstituentElectronic EffectSteric EffectExpected Influence on Conformation and Properties
Morpholine Ring Weakly electron-donating (nitrogen lone pair)ModerateAdopts a chair conformation. The nitrogen atom's lone pair can participate in conjugation with the phenyl ring.
Nitro Group (NO₂) Strongly electron-withdrawingModerateDeactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic substitution. Influences the overall dipole moment of the molecule.
Dibutoxy Groups (-OC₄H₉) Electron-donating (resonance), weakly electron-withdrawing (inductive)HighIncreases electron density on the phenyl ring, counteracting the nitro group's effect. The bulky nature will likely cause steric strain, potentially leading to non-planar arrangements of the substituents relative to the phenyl ring.

Correlation of Theoretical Predictions with Experimental Reactivity Profiles

Theoretical calculations, such as Density Functional Theory (DFT), can predict various molecular properties that correlate with reactivity. These include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The strong electron-withdrawing nitro group is expected to significantly lower the LUMO energy of this compound, making it a better electron acceptor and more susceptible to reduction.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, a negative potential would be expected around the oxygen atoms of the nitro and butoxy groups, while a positive potential would be located on the aromatic protons and the morpholine hydrogens.

Natural Bond Orbital (NBO) analysis: This analysis can provide insights into charge distribution and intramolecular interactions, such as hyperconjugation and steric repulsion.

The following table presents a hypothetical correlation between theoretical predictions and expected experimental reactivity for this compound, based on the known effects of its functional groups.

Theoretical PredictionExpected Experimental Reactivity Profile
Low LUMO Energy Susceptible to reduction of the nitro group to an amino group. This is a common reaction for nitroaromatic compounds.
Electron-deficient aromatic ring Prone to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. The dibutoxy groups could potentially be displaced under harsh conditions.
Steric hindrance from butoxy groups The bulky butoxy groups may hinder the approach of reactants to the aromatic ring, potentially slowing down reaction rates compared to less substituted analogs.
Presence of basic nitrogen in morpholine The morpholine nitrogen can act as a base or a nucleophile, participating in reactions such as salt formation with acids or alkylation.

Future Perspectives and Emerging Research Avenues

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring:No studies were identified that employ advanced spectroscopic methods to monitor reactions with this compound in real-time.

Due to this absence of foundational research, it is not feasible to generate a scientifically robust article that adheres to the user's strict and detailed outline. Any attempt to do so would involve speculation or the inclusion of information on related but distinct chemical structures, which would fall outside the specified scope of the request. Therefore, the generation of the requested article cannot be completed at this time.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine with high purity?

  • Methodology : Use nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the morpholine moiety to the nitrophenyl backbone. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel (eluent: ethyl acetate/hexane). Purity validation (>99%) can be achieved using GC or LC-MS, as described for structurally similar nitrophenyl morpholines .
  • Critical Parameters : Ensure anhydrous conditions for etherification steps to avoid hydrolysis of butoxy groups.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., butoxy groups at 2,5-positions and nitro at 4-position). Compare chemical shifts with analogs like 4-(4-nitrophenyl)morpholine (δ ~3.7 ppm for morpholine protons) .
  • FT-IR : Identify nitro (O-N-O asymmetric stretch at ~1520 cm1^{-1}) and ether (C-O-C stretch at ~1250 cm1^{-1}) functional groups.
  • Mass Spectrometry : Confirm molecular weight (C14_{14}H20_{20}N2_2O5_5, theoretical MW: 296.3) via ESI-MS .

Q. What safety protocols are essential when handling this compound?

  • Guidelines : Use PPE (gloves, goggles, lab coat) due to potential irritant properties (similar to 4-(4-nitrophenyl)morpholine, classified as Xi) . Work in a fume hood to avoid inhalation of nitroaromatic vapors. Store in airtight containers away from reducing agents to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for morpholine derivatives, such as unexpected splitting or shifts?

  • Methodology :

  • Isotopic Labeling : Use deuterated analogs (e.g., D4D_4-labeled nitro groups) to distinguish overlapping signals, as demonstrated in 4-nitrophenol-d4_4 studies .
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of nitro groups) causing splitting .
  • Cross-Validation : Compare with crystallographic data (e.g., X-ray structures of related morpholinyl nitrobenzenes) to confirm conformation .

Q. How do substituents (e.g., butoxy vs. ethoxy) influence the compound’s reactivity in nucleophilic reactions?

  • Experimental Design :

  • Comparative Studies : Synthesize analogs (e.g., 4-(2,5-diethoxy-4-nitrophenyl)morpholine) and compare reaction rates in SNAr or catalytic hydrogenation.
  • Steric/Electronic Analysis : Use DFT calculations to assess steric hindrance from butoxy groups and electron-withdrawing effects of nitro substituents. Reference studies on 4-(4-nitrophenyl)thiomorpholine for electronic parameter correlations .

Q. What strategies improve the compound’s stability under varying pH or solvent conditions?

  • Methodology :

  • pH Stability Assays : Test solubility and degradation in buffered solutions (pH 4–9) using UV-Vis (monitor λmax_{\text{max}} ~400 nm for nitroaromatic absorbance).
  • Solvent Screening : Use polar aprotic solvents (e.g., DMF, DMSO) to minimize hydrolysis, as recommended for nitroanisole derivatives .

Q. How does the compound interact with biomolecules in mechanistic studies (e.g., enzyme inhibition)?

  • Experimental Design :

  • Docking Simulations : Model interactions with enzyme active sites (e.g., nitro group as a hydrogen bond acceptor).
  • Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Ki_i) and compare with morpholine-based inhibitors like VPC-14449 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,5-Dibutoxy-4-nitrophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2,5-Dibutoxy-4-nitrophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.